molecular formula C5H2Cl2N4 B042670 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 78706-26-0

5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B042670
CAS RN: 78706-26-0
M. Wt: 189 g/mol
InChI Key: LQKFTGMXROMIGG-UHFFFAOYSA-N
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Description

5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle . The TP heterocycle is known for its versatility in drug design due to its structural similarities with the purine ring . It has been proposed as a possible surrogate of the purine ring and has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Synthesis Analysis

The 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine (dmtp) ligand produces complexes in its reactions with cobalt (II) chloride in 1:1 and 1:2 molar ratio . The TP heterocycle has found numerous applications in medicinal chemistry .


Molecular Structure Analysis

The TP heterocycle is isoelectronic with that of purines . Depending on the choice of substituents, the TP ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Chemical Reactions Analysis

The TP heterocycle has been exploited to generate candidate treatments for cancer and parasitic diseases due to its metal-chelating properties . The dmtp ligand produces complexes in its reactions with cobalt (II) chloride .


Physical And Chemical Properties Analysis

The TP heterocycle, despite its relatively simple structure, has proved to be remarkably versatile . It has been used in different areas of drug design, often resulting in the identification of biologically active compounds with favorable ADME-PK properties .

Scientific Research Applications

Antibacterial Properties

TP derivatives exhibit antibacterial activity against various pathogens. Researchers have explored their potential as novel antibacterial agents, particularly in the context of drug-resistant bacteria. The TP scaffold can be modified to enhance its antibacterial efficacy, making it a promising area for further investigation .

Antifungal Activity

TPs have demonstrated antifungal properties, making them valuable candidates for combating fungal infections. Their mode of action involves disrupting fungal cell membranes or inhibiting essential enzymes. Researchers continue to explore TP derivatives for their antifungal potential .

Antiviral Applications

TPs exhibit antiviral activity against certain viruses. They interfere with viral replication, making them interesting targets for drug development. Investigations have focused on their efficacy against specific viruses, including HIV and herpes simplex virus (HSV) .

Antiparasitic Effects

TP derivatives have shown promise as antiparasitic agents. They can target protozoan parasites responsible for diseases like malaria and leishmaniasis. Researchers are keen on optimizing TP structures to enhance their antiparasitic activity .

Anticancer Properties

TPs possess anticancer potential, with studies highlighting their cytotoxic effects on cancer cells. Researchers have explored TP derivatives as chemotherapeutic agents, aiming to develop compounds that selectively target tumor cells while minimizing harm to healthy tissues .

Cardiovascular Vasodilators

Some TP derivatives act as cardiovascular vasodilators, promoting blood vessel relaxation. These compounds may find applications in managing hypertension and related cardiovascular conditions .

Additionally, TP coordination compounds with various metals have been investigated for their interactions in biological systems. These versatile linkers offer opportunities for targeted drug delivery and other biomedical applications .

Safety and Hazards

When handling 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine, it is advised to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn .

Future Directions

The TP heterocycle has found numerous applications in medicinal chemistry . It has been used as a scaffold in the design of new drugs, often resulting in the identification of biologically active compounds with favorable properties . Therefore, it is expected that the TP heterocycle and its derivatives, such as 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine, will continue to be a focus of research in drug design.

properties

IUPAC Name

5,7-dichloro-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N4/c6-3-1-4(7)11-5(10-3)8-2-9-11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKFTGMXROMIGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC=N2)N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10542108
Record name 5,7-Dichloro[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine

CAS RN

78706-26-0
Record name 5,7-Dichloro[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-dichloro-[1,2,4]triazolo[1,5-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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